![molecular formula C17H20FN3O2S B5203394 1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine, commonly known as FPPE, is a chemical compound that has shown promising results in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential as a therapeutic agent in various diseases.
作用机制
The exact mechanism of action of FPPE is not fully understood. However, it is believed to act as a modulator of neurotransmitters, particularly dopamine, serotonin, and norepinephrine. FPPE has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and hippocampus, which are areas of the brain involved in mood regulation and memory. It has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
FPPE has been shown to have various biochemical and physiological effects. It can modulate the levels of neurotransmitters in the brain, which can affect mood, behavior, and cognitive function. FPPE has also been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to neurodegenerative diseases and chronic inflammation. In animal models, FPPE has been shown to improve cognitive function and memory, reduce anxiety and depression-like behavior, and protect against neurotoxicity.
实验室实验的优点和局限性
FPPE has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. FPPE has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using FPPE in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and duration of treatment. FPPE may also have off-target effects that need to be considered when interpreting experimental results.
未来方向
There are several future directions for the study of FPPE. One area of research is to investigate its potential as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is to explore its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, more studies are needed to understand the long-term effects of FPPE and its potential for drug development.
合成方法
The synthesis of FPPE involves a series of chemical reactions that start with the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride. This compound is then reacted with 1-(2-pyridyl)ethylpiperazine to obtain FPPE. The yield of FPPE can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
FPPE has been studied for its potential as a therapeutic agent in various diseases, including depression, anxiety, and schizophrenia. It has also been investigated for its neuroprotective and anti-inflammatory properties. In vitro and in vivo studies have shown that FPPE can modulate the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and regulate the expression of pro-inflammatory cytokines. FPPE has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-15-4-6-17(7-5-15)24(22,23)21-13-11-20(12-14-21)10-8-16-3-1-2-9-19-16/h1-7,9H,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWYGPFQOOKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(pyridin-2-yl)ethyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

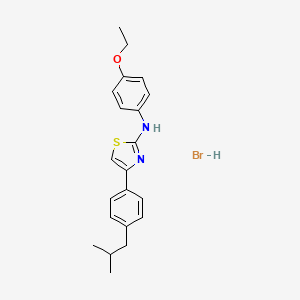
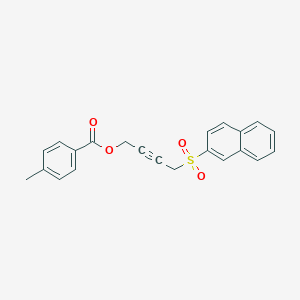
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)

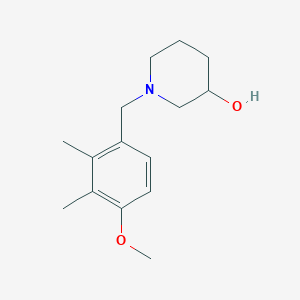
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
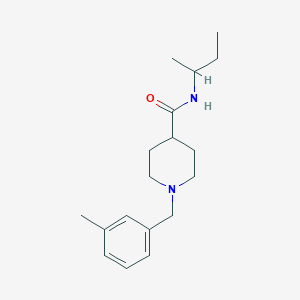
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
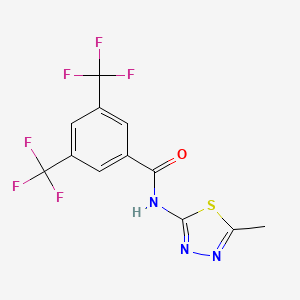
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)